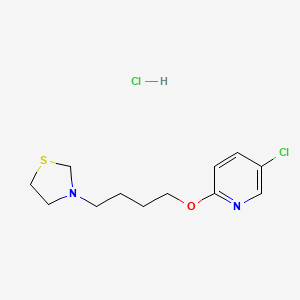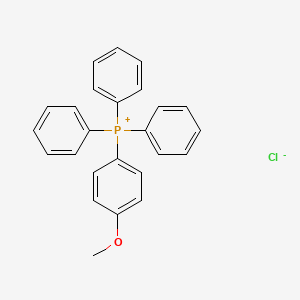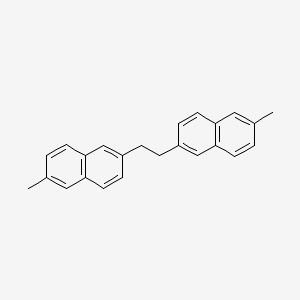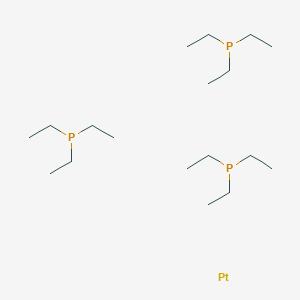![molecular formula C14H11NOS B14660864 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one CAS No. 51475-12-8](/img/structure/B14660864.png)
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often found in natural products and pharmaceuticals. This compound features a benzo[f]isoquinolin-2-one core with a methylsulfanyl group at the 4-position, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can be achieved through various methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the condensation of aryl ketones with hydroxylamine, followed by cyclization with an internal alkyne under rhodium(III)-catalyzed conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs scalable methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted for the synthesis of various substituted isoquinolines, including this compound.
化学反应分析
Types of Reactions
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the isoquinolin-2-one core can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with high electron density.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
科学研究应用
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinoline derivatives are explored for their therapeutic potential, particularly in the treatment of diseases such as malaria and cancer.
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one involves its interaction with various molecular targets. The aromatic core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription. The methylsulfanyl group can also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
4-bromo-isoquinoline: Similar in structure but with a bromine atom instead of a methylsulfanyl group.
4-methylthio-isoquinoline: Similar but lacks the carbonyl group in the isoquinolin-2-one core.
Benzo[de]isoquinoline-1,3-dione: Contains a dione structure instead of the isoquinolin-2-one core
Uniqueness
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one is unique due to the presence of both the methylsulfanyl group and the isoquinolin-2-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
51475-12-8 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC 名称 |
4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C14H11NOS/c1-17-14-11-7-6-9-4-2-3-5-10(9)12(11)8-13(16)15-14/h2-8H,1H3,(H,15,16) |
InChI 键 |
FACNHDIFRNSGPC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C=CC3=CC=CC=C3C2=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)


![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)

![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)







